molecular formula C10H7NO4S B2509949 3-(Furan-3-amido)thiophene-2-carboxylic acid CAS No. 926257-61-6

3-(Furan-3-amido)thiophene-2-carboxylic acid

Cat. No.: B2509949
CAS No.: 926257-61-6
M. Wt: 237.23
InChI Key: DFKFSJXQAJKLPN-UHFFFAOYSA-N
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Description

3-(Furan-3-amido)thiophene-2-carboxylic acid is a heterocyclic compound that contains both furan and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(Furan-3-amido)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Contains a furan ring and a carboxylic acid group.

    Thiophene-2-carboxylic acid: Contains a thiophene ring and a carboxylic acid group.

    3-(Furan-2-yl)thiophene: Contains both furan and thiophene rings but lacks the amido and carboxylic acid groups.

Uniqueness

3-(Furan-3-amido)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, as well as the amido and carboxylic acid functional groups. This combination of structural features contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(furan-3-carbonylamino)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKFSJXQAJKLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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